Acetic acid, lead salt, basic

Overview

Description

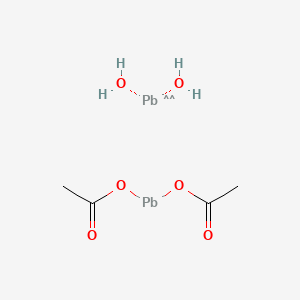

“Acetic acid, lead salt, basic” is also known as “λ²-lead (2+) acetate hydroxide”. It is listed under the EC / List no.: 257-175-3 and CAS no.: 51404-69-4 . It is identified as a Substance of Very High Concern (SVHC) due to its classification as toxic for reproduction .

Molecular Structure Analysis

The molecular formula of “this compound” is PbC2H4O3 . The IUPAC Standard InChI isInChI=1S/2C2H4O2.Pb/c2*1-2 (3)4;/h2*1H3, (H,3,4);/q;;+2/p-2 . Chemical Reactions Analysis

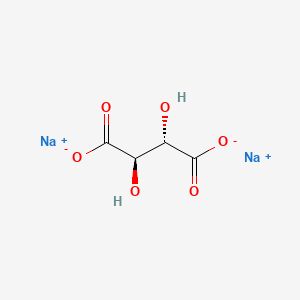

When we neutralize a weak acid with a strong base, we get a salt that contains the conjugate base of the weak acid. This conjugate base is usually a weak base . For example, sodium acetate, NaCH3CO2, is a salt formed by the reaction of the weak acid acetic acid with the strong base sodium hydroxide .Scientific Research Applications

1. Electrokinetic Soil Remediation

Basic lead(II) acetate has been used in electrokinetic remediation of soils contaminated with lead. Studies show that using acetic acid as part of the remediation process can significantly enhance lead removal from soil. For instance, a study by Yang and Lin (1998) demonstrated that acetic acid could be used effectively in the electrokinetic remediation of a silt loam soil contaminated with lead, achieving a notable removal efficiency (Yang & Lin, 1998).

2. Electron Microscopy in Biological Materials

Lead acetate is used in electron microscopy to enhance the electron-scattering properties of biological materials. Reynolds (1963) discussed how solutions of lead salts, including lead acetate, improve the visualization of cellular structures in electron microscopy (Reynolds, 1963).

3. Investigation of Decomposition Processes

The decomposition process of lead(II) acetate has been a subject of scientific interest. Martinez-Casado et al. (2016) explored the thermal behavior and decomposition process of lead(II) acetate, providing insights into its various molecular arrangements and thermal properties (Martinez-Casado et al., 2016).

4. Leaching Toxicity Methods

Lead(II) acetate has relevance in studies exploring leaching toxicity methods for heavy metals in soils. Luo Zejia (2014) investigated the leaching effects of various agents, including acetic acid, on soil contaminated with lead, highlighting its effectiveness in lead extraction (Zejia, 2014).

5. Food Sample Analysis

In the field of food chemistry, lead(II) acetate is used in methodologies for extracting and determining lead from food samples. Khajeh (2011) developed a method using acetic acid for the extraction and determination of lead in food samples, demonstrating its efficacy in this application (Khajeh, 2011).

6. Corrosion Studies

Lead(II) acetate is also utilized in corrosion studies. For instance, Rehim et al. (1998) examined the corrosion of lead in carboxylic acid solutions, including acetic acid, to understand lead's electrochemical behavior and corrosion patterns (Rehim et al., 1998).

Safety and Hazards

“Acetic acid, lead salt, basic” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity, is carcinogenic, has reproductive toxicity, and specific target organ toxicity (repeated exposure). The target organs include the central nervous system (CNS) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Mechanism of Action

Target of Action

Lead(II) acetate basic, also known as Acetic acid, lead salt, basic, primarily targets the nervous system and visceral organs . It is known to cause lead poisoning , which can lead to serious health problems including lung inflammation, stomach pain, diarrhea, elevated blood and urine lead rates, and even cancer .

Mode of Action

The compound interacts with its targets by inducing the development of oxidative stress and impairment of the nitric oxide-producing function of the vascular endothelium . This leads to a reduced production of nitric oxide (NO), a major vasodilator . The main reaction involves the oxidation of lead by hydrogen peroxide and subsequent dissolution of lead oxide by acetic acid, forming lead acetate .

Biochemical Pathways

The affected biochemical pathways involve the activation of free-radical processes and disruption of cellular bioenergetics . This is accompanied by a decrease in the production of nitric oxide, leading to endothelial dysfunction, increased vascular tone, and eventually systemic vasoconstriction . Reactive oxygen species and lipid peroxidation products stimulate the synthesis of pro-inflammatory cytokines and pro-apoptotic proteins, causing intracellular inflammatory processes in the visceral organs, DNA damage, and cell apoptosis .

Pharmacokinetics

It typically enters the body via ingestion, through breathing, and in small quantities through the skin . Once in the body, lead can cause serious health problems .

Result of Action

The molecular and cellular effects of Lead(II) acetate basic’s action include persistent renal and hepatic dysfunction . It can also cause neurotoxic effects , leading to cognitive decline, especially in children .

Action Environment

Lead(II) acetate basic is stable under ordinary conditions of use and storage . It is soluble in water and glycerin , and its solubility can influence its action, efficacy, and stability. Environmental factors such as the presence of hydrogen peroxide and acetic acid can influence its action by facilitating the formation of lead acetate .

Biochemical Analysis

Biochemical Properties

Lead(II) acetate basic plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The base acetate ion found in Lead(II) acetate basic is basic since its conjugate acid, acetic acid, is a weak acid .

Cellular Effects

Lead(II) acetate basic has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Lead(II) acetate basic is predominantly found inside the nuclear membranes and some is distributed in the cytoplasm under low-concentration exposure .

Molecular Mechanism

The molecular mechanism of Lead(II) acetate basic involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Lead(II) acetate basic reacts with hydrogen sulfide to form lead sulfide and acetic acid . It also reacts with potassium chromate to form lead chromate and potassium acetate .

Temporal Effects in Laboratory Settings

The complex thermal behavior of Lead(II) acetate basic has been studied, finding the existence of another hydrate, two anhydrous enantiotropic polymorphs, and some byproducts . Some of them are phosphorescent at room temperature .

Dosage Effects in Animal Models

The effects of Lead(II) acetate basic vary with different dosages in animal models. Chronic administration of Lead(II) acetate basic affected the blood and biochemical profile of exposed chicken . These effects might be due to the accumulation of the chemical in certain vital organs .

Metabolic Pathways

Lead(II) acetate basic is involved in various metabolic pathways. The main pathogenetic link is an impairment in the LPO–AOS system, leading to oxidative stress and the development of endothelial dysfunction .

Transport and Distribution

Lead(II) acetate basic is transported and distributed within cells and tissues. It is soluble in water and glycerin, and with water, it forms the trihydrate .

Subcellular Localization

The subcellular localization of Lead(II) acetate basic and its effects on activity or function are significant. Lead(II) acetate basic was found to be accumulated mainly in the nucleus of choroid plexus .

Properties

InChI |

InChI=1S/2C2H4O2.2H2O.2Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);2*1H2;;/q;;;;;+2/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOPZCQFBUCRKR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Pb]OC(=O)C.O.O.[Pb] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O6Pb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5.7e+02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51404-69-4 | |

| Record name | Acetic acid, lead salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051404694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lead salt, basic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, lead salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

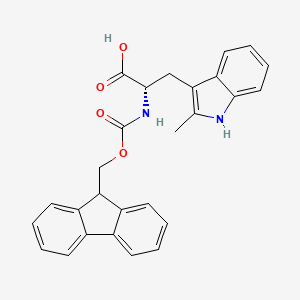

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

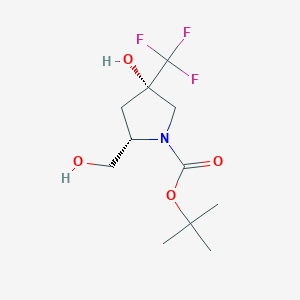

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Imidazo[1,2-b]pyridazin-3-ylethanone](/img/structure/B3028984.png)